Scalable Process Design: 5-Cyclopropyl-1,4-Oxazepane Hydrochloride
Scalable Process Design: 5-Cyclopropyl-1,4-Oxazepane Hydrochloride
Topic: Scalable Synthesis of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, offering unique vector positioning compared to morpholine or piperazine analogs. However, the introduction of a 5-cyclopropyl moiety presents specific process challenges: the thermodynamic difficulty of forming 7-membered rings (entropic penalty) and the lability of the cyclopropyl group under harsh acidic conditions.
This guide details a robust, scalable synthetic route designed for multi-kilogram production. Unlike traditional solid-phase approaches [1], this solution-phase protocol utilizes a convergent Aza-Michael / Intramolecular Etherification strategy. This pathway ensures precise regiochemical control of the 5-position substituent while maintaining the integrity of the cyclopropyl ring.
Key Process Features
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Regiocontrol: 100% selectivity for the 5-position via Michael addition logic.
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Scalability: Avoids chromatography; relies on crystallization and distillation.
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Safety: Mitigates cyclopropyl ring-opening risks by using base-mediated cyclization rather than harsh acid dehydration.
Retrosynthetic Analysis & Strategy
To achieve the 5-cyclopropyl substitution pattern, the 7-membered ring is disconnected at the ether linkage. This reveals a linear amino-diol precursor derived from a
Mechanistic Logic[1]
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Disconnection: The C1-O7 bond is the strategic break, reducing the target to a functionalized diol.
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Chiral/Regio Setup: The 5-position stereocenter (if chiral resolution is required) or racemate is established early via the Aza-Michael addition of an amino alcohol to a cyclopropyl acrylate.
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Cyclization: To overcome the entropic barrier of 7-membered ring formation, we employ a mesylation-activation strategy, which is kinetically superior to direct acid dehydration for this specific scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-Cyclopropylacrylate
Objective: Create the Michael acceptor with the cyclopropyl handle. Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination.
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Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), THF (anhydrous).
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Protocol:
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Charge THF and triethyl phosphonoacetate to the reactor. Cool to 0°C.
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Add KOtBu portion-wise, maintaining internal temperature < 10°C. Stir for 30 min.
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Add Cyclopropanecarboxaldehyde dropwise. The reaction is exothermic.
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Warm to 20-25°C and stir for 4 hours. Monitor by GC/HPLC (Target: < 2% aldehyde remaining).
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Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organics with brine.[2]
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Purification: Distillation under reduced pressure (approx. 60-70°C at 5 mmHg).
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Critical Process Parameter (CPP): Temperature control during KOtBu addition prevents polymerization side products.
Step 2: Aza-Michael Addition (Regiocenter Formation)
Objective: Install the nitrogen at the
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Reagents: Ethyl 3-cyclopropylacrylate (1.0 eq), N-Benzylaminoethanol (1.05 eq), Ethanol (solvent).
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Protocol:
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Dissolve the acrylate in Ethanol (5 vol).
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Add N-Benzylaminoethanol.
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Heat to reflux (78°C) for 12–18 hours.
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In-Process Control (IPC): Monitor disappearance of acrylate.
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Workup: Concentrate in vacuo to remove ethanol. The resulting oil (amino-ester) is used directly in the next step to avoid retro-Michael instability during purification.
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Step 3: Reduction to Amino-Diol
Objective: Convert the ester to the primary alcohol, creating the linear precursor for cyclization. Reaction Type: Hydride Reduction.
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Reagents: Crude Amino-ester from Step 2, LiAlH4 (2.0 eq) or Red-Al (Vitride), THF.
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Protocol:
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Suspend LiAlH4 in THF at 0°C.
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Add the crude amino-ester (diluted in THF) dropwise. Caution: Gas evolution (H2).
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Reflux for 4 hours.
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Quench: Fieser workup (Water, 15% NaOH, Water) to generate granular aluminum salts.
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Filter solids and concentrate the filtrate.
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Data Point: The product is 3-(benzyl(2-hydroxyethyl)amino)-3-cyclopropylpropan-1-ol .
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Step 4: Selective Cyclization (The "5-Position" Lock)
Objective: Close the 7-membered ring without disturbing the cyclopropyl group. Technique: Selective Mesylation / Base-Mediated Displacement.
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Rationale: Direct acid dehydration (H2SO4) risks opening the cyclopropyl ring (forming homoallyl derivatives). Using a base-mediated approach is safer for the cyclopropyl moiety [2].
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Reagents: Amino-diol (1.0 eq), Methanesulfonyl chloride (MsCl) (1.1 eq), Triethylamine (TEA) (2.5 eq), NaH (1.5 eq) or KOtBu, THF.
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Protocol:
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Activation: Dissolve amino-diol in DCM/TEA at -10°C. Add MsCl (1.05 eq) slowly.
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Note: The primary alcohol on the propyl chain is less hindered than the alcohol on the ethyl chain (which is adjacent to the bulky N-Benzyl-N-Cyclopropyl center). However, selectivity can be tricky.
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Alternative High-Yield Method: Treat with NaH in THF (dilute conditions, 0.1 M) and heat to 60°C. The alkoxide attacks the mesylate.
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Workup: Quench with NH4Cl (aq). Extract with MTBE.
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Purification: The N-benzyl-5-cyclopropyl-1,4-oxazepane is an oil. Purify via short-path distillation or silica plug filtration if color is an issue.
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Step 5: Deprotection and Salt Formation
Objective: Remove the benzyl group and crystallize the final API intermediate. Reaction Type: Hydrogenolysis.
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Reagents: N-Benzyl intermediate, Pd/C (10% w/w), H2 (1-3 atm), Ethanol, HCl (gas or in dioxane).
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Protocol:
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Hydrogenate the intermediate in Ethanol at RT.
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Filter catalyst.
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Cool filtrate to 0°C.
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Add HCl (1.1 eq). The hydrochloride salt precipitates.[3]
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Recrystallization: Isopropanol/Heptane.
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Process Data & Specifications
| Parameter | Specification / Range | Rationale |
| Overall Yield | 35% - 45% (5 Steps) | Typical for multi-step heterocycle synthesis without chromatography. |
| Purity (HPLC) | > 98.5% | Required for pharmaceutical intermediates. |
| Cyclopropyl Integrity | > 99.9% (No ring opening) | Validated by NMR (absence of vinylic protons). |
| Residual Solvent | < ICH Limits | Ethanol, THF, Toluene control. |
Critical Quality Attributes (CQA) - NMR Validation
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1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at
0.3–0.8 ppm. -
Ring Confirmation: The C5 proton (adjacent to N and Cp) should appear as a doublet of triplets around
2.5–3.0 ppm. -
Absence of Acyclic: Disappearance of olefinic protons from the acrylate starting material.
Process Workflow Diagram
Scientific Causality & Troubleshooting
Why this route over others?
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Vs. Solid Phase (Resin): Literature [3] suggests solid-phase synthesis for chiral oxazepanes. While excellent for libraries, it is non-viable for kg-scale due to resin cost and reactor volume efficiency. Our solution-phase adaptation of the Michael addition mimics this regiocontrol without the polymer support.
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Vs. Direct Alkylation: Reacting 3-chloro-1-cyclopropylpropan-1-one with ethanolamine often results in mixtures of N-alkylation and O-alkylation, or over-alkylation. The "Michael-then-Reduce" sequence guarantees the nitrogen is exactly where required (beta to the cyclopropyl).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Intermolecular polymerization | Increase dilution (add substrate slowly to the base solution). |
| Ring Opening (Impurity) | Acid too strong or temp too high | Ensure HCl salt formation is done at < 10°C; avoid H2SO4 in cyclization. |
| Incomplete Deprotection | Catalyst poisoning | Wash intermediate with EDTA or carbon to remove sulfur/metal traces before hydrogenation. |
References
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Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: RSC Advances.[4] URL:[Link]
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Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Methodology adaptation for 5-position). Source: ResearchGate / J. Org. Chem. URL:[Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives. (Precursor synthesis support). Source: PMC / NIH. URL:[Link]
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Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. (Alternative cyclization strategies). Source: The Journal of Organic Chemistry.[5][6] URL:[Link]
Disclaimer: This guide is for research and development purposes. All procedures involving hazardous reagents (LiAlH4, MsCl, H2) must be performed under appropriate safety controls.
Sources
- 1. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
